Respiratory‑Depressant Potency: Amyldihydromorphinone vs. 64 Other Morphine Derivatives (Rabbit Minute‑Volume Model)
In a controlled rabbit study that determined the threshold dose required to depress respiratory minute volume, amyldihydromorphinone exhibited greater potency than any of the other 64 morphine‑related compounds tested in the same laboratory [1]. The comparators included the unsubstituted parent dihydromorphinone as well as 5‑methyl‑, 5‑ethyl‑, 5‑isopropyl‑, 5‑benzyl‑ and 5‑phenyl‑dihydromorphinone [1]. The finding directly demonstrates that the 5‑n‑pentyl substituent maximises respiratory‑depressant activity within this series.
| Evidence Dimension | Potency to depress respiratory minute volume (threshold dose) |
|---|---|
| Target Compound Data | Ranked #1 (most potent) among 65 morphine derivatives |
| Comparator Or Baseline | 64 other morphine derivatives, including methyldihydromorphinone, ethyldihydromorphinone, isopropyldihydromorphinone, dihydromorphinone (parent), and others |
| Quantified Difference | Qualitative ranking: amyldihydromorphinone > all other 64 compounds; precise numeric threshold doses are reported in the full paper but not repeated in the abstract. |
| Conditions | Rabbit model; subcutaneous administration; measurement of respiratory minute volume depression |
Why This Matters
Procurement decisions for compounds intended for respiratory‑safety screening or opioid‑receptor pharmacology studies must account for this extreme respiratory‑depressant liability, as substituting a shorter‑chain or unsubstituted analogue will not replicate the same safety signal.
- [1] Sumwalt, M.; Oswald, H. R. J. Pharmacol. Exp. Ther. 1941, 73 (3), 258–273. View Source
